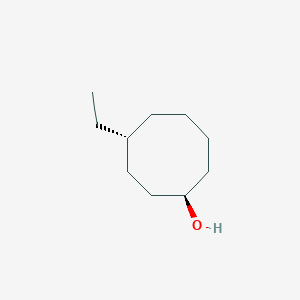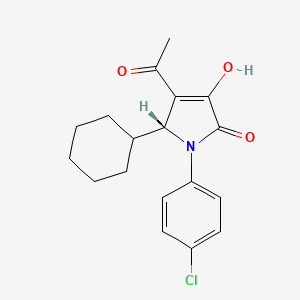
Diethylene glycol ethyl pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene glycol ethyl pentyl ether is an organic compound that belongs to the class of glycol ethers. It is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste. This compound is known for its excellent solvent properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylene glycol ethyl pentyl ether can be synthesized through the O-alkylation of ethanol with ethylene oxide units, followed by distillation . The reaction typically involves the use of a catalyst such as silicotungstic acid and is carried out under high-pressure conditions .
Industrial Production Methods: Industrial production of this compound involves the partial hydrolysis of ethylene oxide. Depending on the conditions, varying amounts of diethylene glycol and related glycols are produced . The resulting product is two ethylene glycol molecules joined by an ether bond.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylene glycol ethyl pentyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base, forming salts with strong acids and addition complexes with Lewis acids .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, oxidizing agents, and bases. For example, it reacts violently with strong oxidizing agents .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, it can form addition complexes with Lewis acids or undergo oxidation to produce various glycol derivatives .
Applications De Recherche Scientifique
Diethylene glycol ethyl pentyl ether has a wide range of scientific research applications. It is used as a solvent in the preparation of nitrocellulose, resins, and adhesives . Additionally, it is utilized as a scrubbing medium to absorb carbonyl sulfide (COS), an impurity in petroleum refineries . In the pharmaceutical industry, it is employed as a solubilizer and penetration enhancer for drug delivery systems .
Mécanisme D'action
The mechanism of action of diethylene glycol ethyl pentyl ether involves its ability to act as a solvent and penetration enhancer. It interacts with molecular targets such as acetylcholinesterase and uncharacterized lipoproteins, affecting their activity . This compound’s hygroscopic nature allows it to enhance the solubility and absorption of various substances.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Diethylene glycol monoethyl ether
- Diethylene glycol diethyl ether
- Ethylene glycol monoethyl ether
- Ethylene glycol monobutyl ether
Uniqueness: Diethylene glycol ethyl pentyl ether is unique due to its specific molecular structure, which provides excellent solvent properties and hygroscopic nature. Compared to similar compounds, it offers better solubility and penetration enhancement, making it highly valuable in various industrial and pharmaceutical applications .
Propriétés
Formule moléculaire |
C11H24O3 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-[2-(2-ethoxyethoxy)ethoxy]pentane |
InChI |
InChI=1S/C11H24O3/c1-3-5-6-7-13-10-11-14-9-8-12-4-2/h3-11H2,1-2H3 |
Clé InChI |
HQDGQKLBDFTNEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCCOCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)



![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

